Head-to-Head Superiority vs. Semaglutide: Composite HbA1c + Weight Loss Endpoint (DREAMS-3 Phase 3)
In the DREAMS-3 phase 3 trial (N=349 Chinese adults with T2D and obesity, mean BMI 32.98 kg/m², mean HbA1c 8.02%), mazdutide 6 mg once-weekly demonstrated statistically significant superiority over semaglutide 1 mg once-weekly on the composite primary endpoint of achieving both HbA1c <7.0% and ≥10% body weight reduction at 32 weeks [1][2]. This direct head-to-head comparison represents the first and only phase 3 trial globally to benchmark a GCG/GLP-1 dual agonist against the GLP-1 market leader semaglutide [3].
| Evidence Dimension | Proportion achieving composite endpoint (HbA1c <7.0% AND weight loss ≥10%) at 32 weeks |
|---|---|
| Target Compound Data | 48.0% (mazdutide 6 mg) |
| Comparator Or Baseline | 21.0% (semaglutide 1 mg) |
| Quantified Difference | Absolute difference: +27.0 percentage points (p < 0.001); Relative difference: 2.29-fold higher |
| Conditions | Phase 3 DREAMS-3 trial; 32-week treatment; Chinese adults with early-stage T2D (duration <10 years) and obesity (mean BMI 32.98 kg/m²); open-label, multicenter; n=349 randomized 1:1 |
Why This Matters
For procurement decisions, this head-to-head evidence establishes mazdutide's superior dual-target composite efficacy over the most widely prescribed GLP-1RA globally, providing a data-driven justification for selecting mazdutide in protocols requiring simultaneous glycemic control and clinically meaningful weight reduction.
- [1] Patient Care Online. Mazdutide Demonstrates Superior Glycemic Control and Weight Loss vs Semaglutide in Head-to-Head Trial. 2026 Feb 12. View Source
- [2] HCPLive. Mazdutide Demonstrates Superiority to Semaglutide in Type 2 Diabetes and Obesity. 2026 Feb 12. View Source
- [3] 新华网. 信达生物公布玛仕度肽最新Ⅲ期数据,疗效如何? 2025 Oct 27. View Source
